molecular formula C11H13NO B15071266 1-Methyl-N-phenylcyclopropanecarboxamide

1-Methyl-N-phenylcyclopropanecarboxamide

Cat. No.: B15071266
M. Wt: 175.23 g/mol
InChI Key: CFOFUYFWJADHND-UHFFFAOYSA-N
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Description

1-Methyl-N-phenylcyclopropanecarboxamide (CAS 480439-17-6) is a chemical compound belonging to the phenylcyclopropanecarboxamide class, which is of significant interest in medicinal chemistry and drug discovery research . Compounds featuring a cyclopropane ring fused with an amide group are valued for their rigid, defined conformations and unique electronic properties . The strained cyclopropane ring can contribute to enhanced binding affinity and potency for biological targets, increased metabolic stability, and improved pharmacokinetic profiles in lead molecules . The phenylcyclopropanecarboxamide scaffold is a recognized structural motif in the synthesis of various biologically active compounds . Researchers have utilized similar structures as key intermediates in complex synthetic routes, such as in the construction of alkaloid frameworks . Furthermore, derivatives of 2-(aminomethyl)-1-phenylcyclopropanecarboxamide have been identified and studied as a novel prototype for N-Methyl-D-aspartate (NMDA) receptor antagonists, indicating the potential of this chemical class in neuroscientific research . This product is intended for research purposes by qualified laboratory personnel. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

1-methyl-N-phenylcyclopropane-1-carboxamide

InChI

InChI=1S/C11H13NO/c1-11(7-8-11)10(13)12-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,12,13)

InChI Key

CFOFUYFWJADHND-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1)C(=O)NC2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for 1 Methyl N Phenylcyclopropanecarboxamide and Analogous Structures

Historical Development of Cyclopropanecarboxamide (B1202528) Synthesis Strategies

The synthesis of cyclopropanecarboxamides is intrinsically linked to the development of methods for constructing the cyclopropane (B1198618) ring. Historically, intramolecular cyclization reactions, such as the Wurtz reaction, were among the earliest methods, though often limited in scope and substrate tolerance. A significant advancement came with the Simmons-Smith reaction, which utilizes a carbenoid species to cyclopropanate alkenes, offering a more versatile and predictable route to the cyclopropane core.

Another key historical approach involves the Michael-initiated ring closure (MIRC) of activated olefins with α-halo carbonyl compounds or related species. This method has proven to be a powerful tool for the diastereoselective synthesis of highly substituted cyclopropanes. The development of phase-transfer catalysis has further enhanced the utility of such reactions, allowing for milder conditions and broader substrate scope.

The formation of the amide bond has also seen significant progress. Early methods often involved the high-temperature reaction of carboxylic acids with amines, which lacked generality. The advent of coupling reagents revolutionized amide synthesis, enabling reactions to proceed under mild conditions with high yields. The use of acid chlorides or anhydrides as activated carboxylic acid derivatives provided another reliable pathway for amide formation. More recently, catalytic methods for direct amidation have been developed, offering more atom-economical and environmentally benign alternatives.

Targeted Synthetic Routes to 1-Methyl-N-phenylcyclopropanecarboxamide

The synthesis of this compound can be approached through several convergent strategies that combine methods for building the substituted cyclopropane ring with techniques for amide bond formation.

Cyclopropane Ring Construction Methods

The formation of the 1-methylcyclopropane core is a critical step. One common strategy involves the cyclopropanation of a suitably substituted alkene. For instance, the reaction of an alkene bearing a methyl group with a carbene or carbenoid source can directly generate the desired ring system.

Another effective method is the intramolecular cyclization of a γ-halo nitrile or ester. For example, the treatment of a γ-halo-α-methyl nitrile with a strong base can induce a 1,3-elimination to form the cyclopropane ring.

A notable approach for analogous structures, such as 1-phenylcyclopropane carboxylic acid derivatives, involves the α-alkylation of 2-phenylacetonitrile (B1602554) with 1,2-dibromoethane (B42909) in the presence of a base and a phase-transfer catalyst. nih.gov This is followed by hydrolysis of the nitrile to the carboxylic acid. nih.gov

Amide Bond Formation Approaches

With the 1-methylcyclopropanecarboxylic acid precursor in hand, the formation of the amide bond with aniline (B41778) is the subsequent key transformation. A highly effective and widely used method is the activation of the carboxylic acid followed by reaction with aniline. Common activating agents include thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acid chloride. guidechem.com This highly reactive intermediate readily reacts with aniline, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine, to afford the desired N-phenyl amide. stackexchange.comdoubtnut.combrainly.in

Alternatively, a plethora of coupling reagents can be employed for the direct amidation of the carboxylic acid with aniline. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) facilitate amide bond formation under mild conditions, minimizing side reactions and preserving stereochemistry if applicable.

Titanium tetrachloride (TiCl₄) has also been reported as a mediator for the one-pot condensation of carboxylic acids and amines to form amides. d-nb.infonih.gov

Introduction of the 1-Methyl Group

The introduction of the methyl group at the C1 position of the cyclopropane ring can be achieved at various stages of the synthesis. One strategy is to start with a precursor that already contains the methyl group, such as methacrylic acid or its derivatives. google.com Cyclopropanation of such a precursor would directly yield a 1-methylcyclopropane derivative.

Alternatively, if a cyclopropanecarboxylic acid or ester is formed first, the methyl group can be introduced via α-alkylation. This would involve the formation of an enolate at the α-position to the carbonyl group, followed by quenching with a methylating agent like methyl iodide. However, this approach can be challenging on a sterically hindered cyclopropane ring.

N-Phenyl Substitution Strategies

The N-phenyl group is typically introduced in the final step of the synthesis through the amide bond formation with aniline, as described in section 2.2.2. The choice of aniline as the amine component in the amidation reaction directly leads to the desired N-phenyl substitution.

Synthesis of Key Precursors and Synthetic Intermediates

The efficient synthesis of this compound relies on the availability of key precursors.

1-Methylcyclopropanecarboxylic Acid: This is a crucial intermediate. One reported synthesis starts from methacrylic acid, methacrylonitrile, or methacrylamide. google.com These starting materials undergo cyclopropylation with a trihalomethane in the presence of a base to form a 2,2-dihalo-1-methylcyclopropane derivative. google.com Subsequent dehalogenation with a reducing agent, such as sodium metal, followed by hydrolysis of the nitrile or amide, or acidification of the ester, yields 1-methylcyclopropanecarboxylic acid. google.com

1-Methylcyclopropanecarbonyl Chloride: This reactive intermediate can be prepared from 1-methylcyclopropanecarboxylic acid by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. myskinrecipes.comcymitquimica.comnih.gov The resulting acid chloride is a versatile precursor for the formation of the amide bond. myskinrecipes.comcymitquimica.com

Aniline: This is a commercially available starting material and is the source of the N-phenyl group in the final product.

Precursor/IntermediateStarting Material(s)Key ReagentsReference
1-Methylcyclopropanecarboxylic AcidMethacrylic acid/ester, methacrylonitrile, or methacrylamideTrihalomethane, Base, Sodium metal, Acid/Base for hydrolysis google.com
1-Methylcyclopropanecarbonyl Chloride1-Methylcyclopropanecarboxylic AcidThionyl chloride or Oxalyl chloride guidechem.commyskinrecipes.comcymitquimica.comnih.gov
AnilineCommercially AvailableN/AN/A

Stereoselective Synthesis of Cyclopropanecarboxamide Analogs

The construction of chiral cyclopropanecarboxamides necessitates the use of stereoselective synthetic methods. These can be broadly categorized into diastereoselective and enantioselective approaches, which allow for the precise control of the chiral centers on the cyclopropane ring.

Diastereoselective Approaches

Diastereoselective cyclopropanation reactions are often guided by existing chiral centers in the substrate or by the use of chiral auxiliaries. One of the most well-established methods for diastereoselective cyclopropanation is the Simmons-Smith reaction and its modifications. The directing effect of hydroxyl groups in allylic alcohols can lead to high levels of diastereoselectivity. nih.gov For instance, the cyclopropanation of a chiral allylic alcohol using a zinc carbenoid proceeds with high syn-selectivity. wiley-vch.de This approach can be applied to precursors of this compound to control the relative stereochemistry of the substituents on the cyclopropane ring.

Transition metal-catalyzed cyclopropanations also offer excellent diastereocontrol. Cobalt-catalyzed reactions, for example, have been shown to discriminate between different types of double bonds based on their substitution pattern, allowing for regioselective and diastereoselective cyclopropanation of polyenes. rsc.org

Michael-initiated ring closure (MIRC) reactions represent another powerful tool for diastereoselective cyclopropane synthesis. The reaction of a nucleophile with an electron-deficient alkene, followed by an intramolecular cyclization, can generate highly substituted cyclopropanes with good to excellent diastereoselectivity. nih.govresearchgate.net The stereochemical outcome is often influenced by the nature of the substrate and reaction conditions.

A study on the diastereoselective synthesis of cyclopropanes from carbon pronucleophiles and alkenes demonstrated that high diastereoselectivity (≥20:1 d.r.) could be achieved. nih.gov

MethodSubstrateReagentsDiastereomeric Ratio (d.r.)Yield (%)
Simmons-SmithAlkenyl Cyclopropyl (B3062369) CarbinolCH₂I₂/Et₂Zn>98:288
ElectrochemicalAlkene + PronucleophileThianthrene>20:181
P(NMe₂)₃-mediatedPurine (B94841) Substrate + α-keto esterP(NMe₂)₃5:1 to 10:185-91

Enantioselective Synthesis

Enantioselective synthesis of cyclopropanecarboxamides can be achieved through the use of chiral catalysts, chiral auxiliaries, or biocatalysis.

Catalytic Asymmetric Cyclopropanation: Transition metal complexes with chiral ligands are widely used to catalyze the enantioselective cyclopropanation of alkenes. Dirhodium(II) carboxamidates have proven to be highly effective catalysts for the intramolecular cyclopropanation of N-allylic-N-methyldiazoacetamides, affording products with excellent yields and enantioselectivities (up to 95% ee). acs.org Chiral cyclopentadienyl (B1206354) Rh(III) complexes have also been successfully employed in the enantioselective cyclopropanation of electron-deficient olefins. nih.gov Gold(I)-catalyzed cycloadditions can also produce cyclopropanes with high enantioselectivity. beilstein-journals.org

Organocatalysis provides a metal-free alternative for enantioselective cyclopropanation. Chiral amine catalysts, for instance, have been used to activate α,β-unsaturated aldehydes towards reaction with stabilized ylides, yielding cyclopropanes with high enantiomeric excesses (up to 96% ee). princeton.edu

Biocatalysis: Engineered enzymes, such as myoglobin (B1173299) variants, have emerged as powerful catalysts for asymmetric cyclopropanation. These biocatalysts can mediate the cyclopropanation of α-difluoromethyl alkenes with high yields and excellent stereoselectivity (up to >99% de and ee). rochester.edu

Catalyst SystemSubstrate TypeEnantiomeric Excess (ee)Yield (%)
Chiral Dirhodium(II) CarboxamidateN-allylic-N-methyldiazoacetamide92-95%88-95
Chiral Cyclopentadienyl Rh(III)Electron-deficient olefinup to 97:3 er75
Chiral Amine (Organocatalyst)α,β-Unsaturated aldehyde92-96%73-88
Engineered Myoglobinα-difluoromethyl alkeneup to >99%up to >99%

Control of Chiral Centers on the Cyclopropane Ring

The absolute and relative stereochemistry of the substituents on the cyclopropane ring can be controlled through various strategies. The stereospecific nature of many cyclopropanation reactions, such as the Simmons-Smith reaction, ensures that the stereochemistry of the starting alkene is retained in the cyclopropane product. masterorganicchemistry.com

In transition metal-catalyzed reactions, the chiral ligand dictates the facial selectivity of the carbene addition to the alkene, thereby controlling the absolute stereochemistry of the newly formed stereocenters. For example, the use of chiral dirhodium(II) catalysts allows for predictable and high levels of enantiocontrol in intramolecular cyclopropanations. acs.org

For trisubstituted cyclopropanes, such as those that would be formed in the synthesis of this compound, controlling the three contiguous stereocenters is a significant challenge. The choice of catalyst and reaction conditions is critical. For instance, cobalt-catalyzed asymmetric cyclopropanation of alkenes with gem-dichloroalkanes can provide high levels of enantioselectivity for monosubstituted, 1,1-disubstituted, and internal alkenes. dicp.ac.cn Biocatalytic methods have also shown great promise in controlling the stereochemistry of trisubstituted cyclopropanes. rochester.edu

Comparative Analysis of Synthetic Efficiency and Scalability

The choice of a synthetic method for industrial production depends not only on its stereoselectivity and yield but also on its efficiency and scalability.

Simmons-Smith Reaction: This method is often considered robust and has been used in large-scale synthesis. wiley-vch.de However, the use of stoichiometric amounts of zinc-copper couple and diiodomethane (B129776) can be costly and generate significant metal waste, which is a concern for environmental sustainability. acs.org

Transition Metal Catalysis: Catalytic methods are generally preferred for their efficiency, as a small amount of catalyst can produce a large amount of product. Rhodium-catalyzed reactions, while highly effective, can be expensive due to the cost of the metal. Iron-catalyzed methods are being explored as a more sustainable alternative. nih.gov The use of diazo compounds as carbene precursors in many of these reactions poses safety risks, as they can be explosive and toxic. masterorganicchemistry.com However, recent developments have focused on using safer carbene precursors like gem-dichloroalkanes. dicp.ac.cn

Organocatalysis: MIRC reactions and other organocatalytic methods offer the advantage of being metal-free, which is beneficial for pharmaceutical applications where metal contamination is a concern. These reactions often use readily available and inexpensive catalysts and reagents. nih.gov

Scalability: While many stereoselective methods have been developed at the laboratory scale, their scalability to industrial production can be challenging. Issues such as catalyst stability, reaction times, and purification methods need to be addressed. The development of flow chemistry processes for cyclopropanation is a promising approach to improve scalability and safety.

Chemical Reactivity and Transformation Studies of 1 Methyl N Phenylcyclopropanecarboxamide

Cyclopropane (B1198618) Ring Reactivity

The inherent ring strain of the cyclopropane moiety, estimated to be around 115 kJ/mol, provides a substantial thermodynamic driving force for ring-opening reactions. nih.gov However, the C-C bonds are typically kinetically inert. The presence of vicinal donor (phenyl) and acceptor (carboxamide) groups in structures like 1-Methyl-N-phenylcyclopropanecarboxamide polarizes the adjacent carbon-carbon bond, lowering the activation energy for ring cleavage. nih.gov This electronic feature defines the compound as a D-A cyclopropane, which can function as a synthetic equivalent of a 1,3-zwitterion, paving the way for diverse reactivity patterns. nih.govrsc.org

While Lewis acid-catalyzed ring-opening reactions of D-A cyclopropanes are extensively studied, Lewis base catalysis offers an alternative activation mode. lnu.edu.cn Tertiary amines and other weak nucleophiles can trigger the ring opening of suitably activated cyclopropanes. For instance, 1,4-Diazabicyclo[2.2.2]octane (DABCO) has been shown to mediate the ring opening of 1-acetylcyclopropanecarboxamides, which are structurally related to the title compound. lnu.edu.cn This process efficiently generates stable zwitterionic intermediates that can be isolated or used in situ for subsequent reactions. lnu.edu.cn Similarly, other base-mediated activations have been developed, such as fluoride-induced desilylation of siloxy-substituted aryl cyclopropanes, which enhances the donor ability of the aryl group and facilitates ring opening under basic conditions. rsc.org

The polarization of the C-C bond between the donor- and acceptor-substituted carbons in D-A cyclopropanes is key to their reactivity, often represented by a zwitterionic mesomeric formula. wiley-vch.de Upon interaction with a Lewis base, a nucleophilic attack on the carbon atom bearing the acceptor group can occur, leading to the cleavage of the polarized cyclopropane bond. This process results in the formation of a 1,3-zwitterionic intermediate. nih.gov In the case of 1-acetylcyclopropanecarboxamides, the reaction with DABCO leads to a stable zwitterion that can be readily isolated. lnu.edu.cn This intermediate possesses a nucleophilic enolate end and an electrophilic amidic portion, setting the stage for various intramolecular or intermolecular reactions.

The rate and efficiency of ring-opening are highly dependent on the electronic nature of the substituents on the cyclopropane ring. Electron-withdrawing groups (EWGs) at the acceptor position are crucial for activating the cyclopropane towards cleavage. nih.govresearchgate.net The N-phenylcarboxamide group in the title compound serves this role.

Furthermore, substituents on the phenyl (donor) ring can also modulate reactivity. Studies on analogous 2-aryl cyclopropanes have shown that both electron-withdrawing and electron-donating substituents on the aryl group can enhance the rate of ring-opening reactions with nucleophiles, resulting in parabolic Hammett plots. nih.gov In the context of MAO inhibition by fluorinated phenylcyclopropylamines, EWGs on the phenyl ring were found to increase the inhibitory potency, which may be related to an accelerated rate of ring opening in the enzyme's active site. nih.govresearchgate.net Conversely, electron-donating groups on the phenyl ring were shown to increase the potency of tyramine (B21549) oxidase inhibition. nih.gov This indicates that the electronic properties of the aryl substituent significantly tune the reactivity of the cyclopropane ring.

Table 1: Effect of Aryl Substituents on Cyclopropane Reactivity
Substituent Type on Phenyl RingElectronic EffectObserved Influence on ReactivityReference
Electron-Donating (e.g., -OCH₃, -CH₃)Increases electron density in the ring, enhancing its donor character.Can enhance reactivity in some systems; increases potency for tyramine oxidase inhibition. nih.govnih.gov
Unsubstituted (-H)Baseline for comparison.Represents the minimum reactivity in parabolic Hammett correlations for ring-opening. nih.gov
Electron-Withdrawing (e.g., -Cl, -CF₃)Decreases electron density in the ring.Enhances reactivity in polar ring-opening reactions; increases potency for MAO A inhibition. nih.govnih.gov

The inherent polarization of D-A cyclopropanes dictates the regioselectivity of nucleophilic and electrophilic attacks.

Nucleophilic Attack : Cyclopropanes bearing electron-accepting groups are potent σ-electrophiles. nih.gov In D-A systems like this compound, the polarization of the C1–C2 bond (between the acceptor- and donor-substituted carbons) directs nucleophilic attack towards the carbon bearing the donor group (the phenyl ring). nih.govresearchgate.net This regioselectivity has been confirmed in kinetic studies of ring-opening reactions with thiophenolates, where attack occurs exclusively at the aryl-substituted carbon. nih.gov

Electrophilic Attack : Conversely, an electrophilic attack is anticipated to occur at the carbon atom bearing the electron-accepting group(s). wiley-vch.de This modality is less common but can lead to the formation of a carbonyl group if appropriate donor groups (like siloxy) and counter-ions are present. wiley-vch.de

The strain energy of the cyclopropane ring serves as a driving force for various rearrangement reactions, particularly when additional activating groups are present. nih.gov While specific rearrangement studies on this compound are not detailed, analogous systems demonstrate a rich rearrangement chemistry.

For example, 1,1-divinyl-2-phenylcyclopropanes undergo thermal rearrangements to form vinylcyclopentenes (a vinylcyclopropane (B126155) rearrangement) or more complex tricyclic spirolactams via a tandem aromatic Cope rearrangement and ene reaction. nih.govnih.gov The Cope rearrangement, a nih.govnih.gov-sigmatropic shift, is particularly facile in 1,2-divinylcyclopropanes. nih.govyoutube.com The potential for such rearrangements in derivatives of this compound would depend on the introduction of suitable functional groups, such as vinyl substituents, adjacent to the cyclopropane ring. Other classical rearrangements like the Beckmann or Baeyer-Villiger rearrangements could be relevant for derivatives containing ketone or oxime functionalities. youtube.comwiley-vch.demasterorganicchemistry.com

Upon activation, typically with a Lewis acid, D-A cyclopropanes behave as 1,3-zwitterionic synthons and readily participate in cycloaddition reactions. nih.gov These transformations are among the most studied aspects of D-A cyclopropane chemistry and provide powerful methods for constructing five-membered rings.

The most common pathway is a formal [3+2]-cycloaddition with various 2π components. nih.gov D-A cyclopropanes have been shown to react with aldehydes, imines, thiocarbonyl compounds, and N-sulfinylamines to yield a diverse array of five-membered heterocyclic and carbocyclic structures. nih.govrsc.org For example, the reaction of D-A cyclopropanes with N-sulfinylamines, catalyzed by gallium(III) chloride, produces isothiazolidines. nih.gov While less common, other modes such as [4+2] and [6+2] cycloadditions have also been reported, showcasing the versatility of these strained rings in constructing complex molecular architectures. nih.govyoutube.com

Table 2: Summary of Cyclopropane Ring Reactivity
Reaction TypeKey Intermediate/SynthonTypical Reagents/ConditionsProduct TypeReference
Lewis Base-Catalyzed Ring Opening1,3-ZwitterionTertiary amines (e.g., DABCO)Open-chain functionalized compounds lnu.edu.cn
Nucleophilic Attackσ-electrophileNucleophiles (e.g., Thiophenolates)Ring-opened adducts nih.gov
RearrangementDiradical or zwitterionic speciesThermal activationIsomeric structures (e.g., cyclopentenes) nih.gov
[3+2] Cycloaddition1,3-Dipole equivalentLewis acids, 2π components (alkenes, imines)Five-membered rings nih.govrsc.org

Lewis Base-Catalyzed Ring Opening Reactions

Reactivity of the Amide Moiety

The amide functional group is a cornerstone of the molecule's chemistry, participating in hydrolysis and various substitution reactions.

The cleavage of the amide bond in this compound to yield 1-methylcyclopropanecarboxylic acid and aniline (B41778) can be achieved under both acidic and basic conditions. The mechanisms for these processes are analogous to those of other N-substituted amides. mcmaster.caresearchcommons.org

Acid-Catalyzed Hydrolysis: In an acidic medium, the reaction is initiated by the protonation of the amide's carbonyl oxygen. This enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. mcmaster.caresearchgate.net This attack forms a tetrahedral intermediate. Subsequently, a proton transfer from the oxygen to the nitrogen atom occurs, converting the aniline moiety into a good leaving group (aniline). The departure of aniline is driven by the reformation of the carbonyl double bond. Computational studies on similar amides confirm that the nucleophilic attack by water on the protonated carbonyl carbon is often the rate-determining step. researchgate.net

The table below summarizes the key stages of both hydrolysis mechanisms.

Mechanism TypeStep 1: ActivationStep 2: Nucleophilic AttackStep 3: Intermediate TransformationStep 4: Product Formation
Acid-Catalyzed Protonation of the carbonyl oxygen.Attack by a water molecule on the carbonyl carbon.Proton transfer from hydroxyl group to the nitrogen atom.Elimination of aniline and deprotonation of the carbonyl.
Base-Catalyzed -Attack by a hydroxide (B78521) ion on the carbonyl carbon.Formation of a tetrahedral oxyanion intermediate.Protonation and elimination of the amine leaving group.

The nitrogen atom of the amide can be functionalized through N-substitution reactions, typically after deprotonation. The hydrogen atom on the amide nitrogen is weakly acidic and can be removed by a strong base to form an amidate anion. This anion is a potent nucleophile that can react with various electrophiles.

Common derivatization reactions include N-alkylation, which can be achieved using several methods:

Reaction with Alkyl Halides: The amidate, generated by bases such as sodium hydride (NaH), can react with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in a standard SN2 reaction to form N-alkylated products. mdpi.com

Reaction with Alcohols: In the presence of suitable catalysts, alcohols can serve as alkylating agents, providing an atom-economical route to N-alkyl amides with water as the only byproduct. researchgate.netrsc.org

Reductive Alkylation: The amide can react with aldehydes or ketones in the presence of a reducing agent and a catalyst to yield N-alkylated derivatives. google.com

These reactions significantly broaden the chemical space accessible from this compound, as illustrated in the following table.

Reagent TypeExample ReagentReaction ConditionsProduct Type
Alkyl HalideMethyl Iodide (CH₃I)Strong base (e.g., NaH) in an aprotic solvent (e.g., THF)N-Methyl-1-methyl-N-phenylcyclopropanecarboxamide
AlcoholBenzyl AlcoholAcid or transition metal catalystN-Benzyl-1-methyl-N-phenylcyclopropanecarboxamide
Carbonyl CompoundAcetoneH₂, Platinum catalyst, acidic conditionsN-Isopropyl-1-methyl-N-phenylcyclopropanecarboxamide

Reactivity of Peripheral Functional Groups

Beyond the central amide linkage, the phenyl ring and the 1-methyl group offer additional sites for chemical modification.

The phenyl ring can undergo electrophilic aromatic substitution (EAS). The directing and activating effects of the substituent already on the ring—the -NHCO(1-methylcyclopropyl) group—govern the position of the incoming electrophile. The amide group is a moderate activating group and an ortho, para-director. libretexts.org The nitrogen's lone pair of electrons can be delocalized into the aromatic ring through resonance, increasing the electron density at the ortho and para positions, making them more reactive towards electrophiles. organicchemistrytutor.com However, this activating effect is weaker than that of a simple amino (-NH₂) group because the lone pair also participates in resonance with the adjacent carbonyl group.

Due to steric hindrance from the bulky cyclopropylamide group, the para-substituted product is often favored over the ortho-substituted product.

Reaction TypeReagentsMajor Product (Para-substituted)
Nitration HNO₃ / H₂SO₄1-Methyl-N-(4-nitrophenyl)cyclopropanecarboxamide
Halogenation Br₂ / FeBr₃N-(4-Bromophenyl)-1-methylcyclopropanecarboxamide
Friedel-Crafts Acylation CH₃COCl / AlCl₃N-(4-Acetylphenyl)-1-methylcyclopropanecarboxamide

The C-H bonds of the 1-methyl group are generally unreactive due to the high bond dissociation energy of sp³ C-H bonds. Unlike the cyclopropane ring C-H bonds, which have increased s-character and acidity, the methyl group behaves like a typical alkyl substituent. Transformations at this position typically require harsh conditions involving highly reactive radical species. For instance, free-radical halogenation using reagents like N-bromosuccinimide (NBS) under UV irradiation could potentially lead to the formation of 1-(bromomethyl)-N-phenylcyclopropanecarboxamide, although such reactivity is not widely documented for this specific system. The high reactivity and inherent strain of the cyclopropane ring itself often mean that reactions preferentially occur elsewhere in the molecule under many conditions. wikipedia.orgquora.comquora.com

Mechanistic Investigations of Chemical Transformations

Understanding the detailed reaction pathways and transition states of the transformations involving this compound relies heavily on mechanistic investigations, particularly computational studies. Density Functional Theory (DFT) has emerged as a powerful tool for elucidating reaction mechanisms, selectivities, and the influence of substituents in related systems. rsc.orgrsc.org

For instance, DFT calculations can be employed to:

Model Hydrolysis Pathways: Computational studies can map the potential energy surfaces for both acid- and base-catalyzed amide hydrolysis. researchgate.netnih.gov This allows for the precise determination of transition state structures and activation energy barriers, confirming which step is rate-limiting and how solvent molecules participate in the reaction. researchgate.netnih.gov

Investigate Ring-Opening Reactions: The strain energy of the cyclopropane ring makes it susceptible to ring-opening reactions. rsc.org DFT studies can model the mechanism of such reactions, for example, under phosphine (B1218219) catalysis, by calculating the energy barriers for nucleophilic attack and subsequent bond cleavage, explaining the influence of electronic effects from substituents on the reaction rate. rsc.orgscilit.com

Predict Regioselectivity: In electrophilic aromatic substitution, computational models can calculate the relative stabilities of the ortho, meta, and para sigma-complex intermediates, providing a quantitative explanation for the observed ortho, para-directing effect of the amide group. acs.org

These theoretical investigations provide molecular-level insights that complement experimental findings and are crucial for the rational design of new synthetic routes and derivatives of this compound.

Identification of Reaction Intermediates

There are no published studies that identify specific reaction intermediates for the chemical transformations of this compound. Research on other, often more complex, "donor-acceptor" cyclopropanes has shown that they can react via zwitterionic intermediates upon activation with Lewis acids, leading to ring-opening and subsequent annulation reactions. researchgate.net Additionally, radical-mediated ring-opening of cyclopropane derivatives is a known transformation pathway, proceeding through alkyl radical intermediates. beilstein-journals.org However, without specific experimental or computational studies on this compound, it is not possible to confirm if it would follow similar pathways or to identify the structure of any transient species.

Kinetic and Thermodynamic Analysis of Reaction Pathways

Similarly, a search for kinetic and thermodynamic data for the reactions of this compound yielded no specific results. The kinetic and mechanistic aspects of the hydrolysis of N-substituted amides have been studied under various conditions, including in high-temperature water, and are known to be influenced by factors such as pH and the nature of the substituents. researchgate.netresearchgate.net For instance, the hydrolysis of N-methylacetamide has been shown to be a reversible reaction, with the rate being dependent on pH. researchgate.net

Furthermore, thermal decomposition studies on related compounds, such as methylcyclopropanecarboxylate, have demonstrated that isomerization reactions can occur via a biradical mechanism, with defined Arrhenius parameters. researchgate.net These studies highlight the types of analyses that are necessary to understand a compound's reactivity but are currently absent for this compound. Computational studies, which can provide valuable insights into reaction mechanisms and energetics, have been performed on related systems like rhodium-catalyzed cyclopropanation reactions, but not on the target molecule itself. nih.gov

Exploration of Biological Activities and Molecular Mechanisms

Receptor Ligand Interaction Studies

While direct studies on 1-Methyl-N-phenylcyclopropanecarboxamide are limited, the biological activity of this class of compounds can be inferred from analogs containing its core components: the N-phenylamide group and a cyclopropyl-related moiety. Fentanyl, an N-phenylpropanamide, and various morphinan (B1239233) derivatives featuring an N-cyclopropylmethyl group, serve as important structural precedents for understanding potential opioid receptor interactions. nih.govmdpi.comnih.gov

Analogs featuring the N-phenylamide structure are known to exhibit high affinity for the mu-opioid receptor (μOR). The N-phenethyl group, in particular, is crucial for potent μOR binding. researchgate.net For instance, ohmefentanyl, a potent N-phenylpropanamide analgesic, demonstrates exceptionally high affinity for the μOR, with certain stereoisomers having binding affinities thousands of times greater than that of morphine. nih.gov

The incorporation of a cyclopropylmethyl group onto the nitrogen atom of morphinan-based structures is a well-established strategy for creating ligands with high opioid receptor affinity. nih.govnih.gov N-phenylpropylnormorphine, for example, is a potent agonist with a high affinity for the μOR, reported with a Ki value of 0.93 nM. researchgate.net The affinity is influenced by substitutions on both the phenyl ring and the carboxamide portion of the molecule. Studies on fentanyl derivatives show that modifications to the N-phenethyl chain or the anilide ring can result in significant changes in binding affinity, with some derivatives like carfentanil displaying sub-nanomolar IC50 values. mdpi.com

Table 1: Mu-Opioid Receptor (μOR) Binding Affinities of Structurally Related Analogs

Compound Receptor Binding Affinity (Ki or IC50, nM)
N-phenylpropylnormorphine 0.93 (Ki)
Carfentanil (Fentanyl Analog) 0.19 (IC50)
Lofentanil (Fentanyl Analog) 0.208 (IC50)
Remifentanil (Fentanyl Analog) 0.60 (IC50)
Ohmefentanyl Isomer (3R,4S,2'S) ED50 0.00106 mg/kg*
NGP (Morphinan Derivative) 1.05 (Ki)

*Data presented as analgesic potency (ED50) due to extremely high affinity. nih.gov Binding affinity data from references nih.govmdpi.comresearchgate.net.

The selectivity profile of N-phenylcyclopropanecarboxamide analogs is critical for determining their pharmacological effects. High selectivity for the mu-opioid receptor over delta (δ) and kappa (κ) receptors is often a desired characteristic for potent analgesics. nih.gov

Studies on 17-cyclopropylmethyl-morphinan derivatives show that these compounds generally exhibit substantial selectivity for the μOR over the δOR, with selectivity ratios often exceeding 200-fold. nih.gov The selectivity between mu and kappa receptors can be more variable and is highly dependent on the specific chemical structure. For instance, the derivative NGP was found to have its μOR selectivity over the κOR considerably enhanced compared to its parent compound. nih.gov Similarly, certain isomers of ohmefentanyl show remarkable selectivity for the μOR, with Ki ratios of δ/μ reaching as high as 22,800. nih.gov However, not all related analogs are highly selective; some fentanyl derivatives exhibit affinity for delta and kappa receptors, which could contribute to a more complex pharmacological profile.

Table 2: Opioid Receptor Selectivity of Structurally Related Analogs

Compound μ/κ Selectivity Ratio (Ki κ / Ki μ) δ/μ Selectivity Ratio (Ki δ / Ki μ)
NGP (Morphinan Derivative) 48.6 211
NMP (Morphinan Derivative) 18.6 224
NCP (Morphinan Derivative) 0.10* 60.2*
Ohmefentanyl Isomer (3R,4S,2'R) - 22,800

*This compound shows selectivity for KOR over MOR. nih.gov Data from references nih.govnih.gov.

A distinct line of research has identified cyclopropanecarboxamide (B1202528) derivatives as a novel class of N-Methyl-D-Aspartate (NMDA) receptor antagonists. nih.gov These findings suggest a completely different therapeutic potential for compounds based on this chemical scaffold, separate from opioid modulation.

Research into (+/-)-(Z)-2-(aminomethyl)-1-phenylcyclopropanecarboxamide derivatives, such as the antidepressant milnacipran, has demonstrated their ability to bind to the NMDA receptor. nih.gov These compounds were evaluated for their ability to antagonize the NMDA receptor and protect against NMDA-induced lethality in mice. nih.gov

The binding mechanism of these cyclopropanecarboxamide derivatives appears to be unique. Their chemical structure clearly distinguishes them from classical competitive antagonists (which bind at the glutamate (B1630785) or glycine (B1666218) site) and non-competitive antagonists (which typically block the ion channel at the phencyclidine (PCP) or dizocilpine (B47880) (MK-801) binding site). nih.govwikipedia.org This suggests that these compounds may act at a novel site on the NMDA receptor complex, representing a new prototype for NMDA receptor antagonists. nih.gov

The structure-activity relationship (SAR) of these cyclopropanecarboxamide derivatives reveals the importance of the substituents on the carboxamide nitrogen. Studies comparing different N-substituted analogs showed clear differences in their binding affinity for the NMDA receptor. nih.gov

Specifically, the N,N-diethyl derivative (milnacipran) was found to have the highest affinity. The affinity decreased with smaller N-alkyl groups, following the order: N,N-diethyl > N-methyl > N,N-dimethyl. nih.gov This indicates that the size and conformation of the substituent on the amide nitrogen are critical for effective interaction with the receptor binding site. This SAR provides a foundation for designing more potent NMDA receptor antagonists based on the 1-phenylcyclopropanecarboxamide (B1606037) scaffold. nih.gov

Table 3: NMDA Receptor Binding Affinities of 1-Phenylcyclopropanecarboxamide Derivatives

Compound N-Substituent Binding Affinity (IC50, μM)
Milnacipran N,N-diethyl 6.3
Analog 7 N-methyl 13
Analog 8 N,N-dimethyl 88

Data from reference nih.gov.

Monoamine Transporter Inhibition Profiles

Enzyme Modulatory Activities

There is no information available in the current scientific literature regarding the enzyme modulatory activities of this compound.

Characterization of Enzyme Inhibition Kinetics and Mechanisms

The study of enzyme inhibition kinetics is crucial for understanding the potency and mechanism of action of a compound. For cyclopropylamine (B47189) derivatives, a significant body of research has focused on their interaction with monoamine oxidases (MAO).

Derivatives of cyclopropylamine have been shown to act as competitive inhibitors of monoamine oxidase. In this mode of inhibition, the inhibitor molecule competes with the natural substrate for binding to the active site of the enzyme. The effectiveness of a competitive inhibitor is often quantified by its inhibition constant (Ki), which represents the concentration of inhibitor required to produce half-maximum inhibition. For instance, 1-benzylcyclopropylamine (B1214768), a structural analog, has been identified as a potent competitive reversible inhibitor of the oxidation of benzylamine (B48309) by MAO. nih.gov This competitive nature suggests that the cyclopropylamine moiety or the entire molecule has a structural resemblance to the endogenous substrates of MAO, allowing it to bind to the same catalytic site.

Table 1: Competitive Inhibition of MAO by a Cyclopropylamine Analog

Compound Target Enzyme Substrate Inhibition Mode
1-Benzylcyclopropylamine Monoamine Oxidase (MAO) Benzylamine Competitive

Cyclopropylamine derivatives can exhibit both reversible and irreversible inhibition of enzymes, particularly MAO. researchgate.netresearchgate.net Reversible inhibition is characterized by a non-covalent interaction between the inhibitor and the enzyme, allowing for the recovery of enzyme activity upon removal of the inhibitor. In contrast, irreversible inhibition involves the formation of a stable, often covalent, bond between the inhibitor and the enzyme, leading to a permanent loss of enzyme activity. nih.gov

Studies on various cis-cyclopropylamines have demonstrated that while they may initially exhibit reversible inhibition of MAO-A and MAO-B, pre-incubation with the enzyme leads to irreversible inhibition where activity cannot be restored by dilution. researchgate.netresearchgate.net This dual behavior is characteristic of mechanism-based inactivators, also known as suicide inhibitors. These inhibitors are initially processed by the enzyme's catalytic machinery, leading to the generation of a reactive intermediate that then forms a covalent bond with the enzyme. For example, 1-benzylcyclopropylamine acts as both a competitive reversible inhibitor and a mechanism-based inactivator of MAO. nih.gov

Table 2: Reversible and Irreversible Inhibition of MAO by Cyclopropylamine Derivatives

Derivative Class Target Enzyme Reversible Inhibition Irreversible Inhibition
cis-Cyclopropylamines MAO-A, MAO-B Yes (initially) Yes (after pre-incubation)
1-Benzylcyclopropylamine MAO Yes (competitive) Yes (mechanism-based)

Identification of Specific Enzyme Targets (e.g., Monoamine Oxidase, Xanthine (B1682287) Oxidase for analogs)

The primary and most extensively studied enzyme target for cyclopropylamine-containing compounds is monoamine oxidase (MAO) . nih.govresearchgate.netresearchgate.netmdpi.com MAO is a flavin-containing enzyme responsible for the oxidative deamination of various monoamine neurotransmitters, such as serotonin, norepinephrine, and dopamine, as well as other biogenic amines. nih.gov The inhibition of MAO leads to an increase in the concentration of these neurotransmitters in the brain, which is the basis for the therapeutic use of MAO inhibitors (MAOIs) in the treatment of depression and neurodegenerative diseases. nih.gov Both isoforms of the enzyme, MAO-A and MAO-B, can be targeted by cyclopropylamine derivatives, with some analogs showing selectivity for one isoform over the other. researchgate.netresearchgate.net

While the interaction of this compound analogs with MAO is well-documented, the exploration of other enzyme targets is an ongoing area of research. For instance, xanthine oxidase (XO) is another important enzyme involved in purine (B94841) metabolism. Although direct evidence for the inhibition of xanthine oxidase by analogs of this compound is not established, the broad screening of chemical libraries against various enzymes is a common strategy in drug discovery. Therefore, it is conceivable that analogs of this compound could be investigated for their potential to inhibit xanthine oxidase or other enzymes.

Mechanistic Enzymology of Inhibition

The irreversible inhibition of monoamine oxidase by cyclopropylamine derivatives proceeds through a well-defined mechanism-based pathway. This process is initiated by the enzyme's normal catalytic cycle. The nitrogen of the cyclopropylamine is oxidized by the flavin adenine (B156593) dinucleotide (FAD) cofactor of MAO, leading to the formation of a radical cation intermediate.

This is followed by the opening of the highly strained cyclopropyl (B3062369) ring, which generates a reactive carbon-centered radical. This radical species is then responsible for the irreversible inactivation of the enzyme. The inactivation occurs through the formation of a covalent adduct with either the FAD cofactor or a nearby essential amino acid residue in the active site of MAO. Spectral analyses of MAO inactivated by cis-cyclopropylamines show changes consistent with modification of the flavin cofactor, including bleaching at 456 nm and an increased absorbance at 400 nm. researchgate.netresearchgate.net This covalent modification permanently disables the enzyme's catalytic function.

In Vitro Cellular and Biochemical Assay Methodologies

To characterize the biological activity of compounds like this compound at the cellular and molecular level, a variety of in vitro assays are employed. These assays can determine the affinity of a compound for a specific receptor and its functional consequences.

Receptor Binding Assays (e.g., Radioligand Displacement)

Receptor binding assays are a fundamental tool in pharmacology to determine the affinity of a ligand for a specific receptor. nih.gov These assays typically use a radiolabeled ligand (a ligand containing a radioactive isotope) that is known to bind with high affinity to the receptor of interest. The ability of an unlabeled test compound, such as this compound, to compete with the radioligand for binding to the receptor is then measured.

Enzyme Activity Measurement Assays

There is no specific information available in published research concerning the evaluation of this compound in enzyme activity measurement assays.

Cell-Based Cytotoxicity Screening (e.g., NCI-60 Human Tumor Cell Line Screen for NSC 649452)

The Developmental Therapeutics Program (DTP) at the National Cancer Institute (NCI) has evaluated this compound, identified by the NSC number 649452, in its 60-human tumor cell line screen. nih.govnih.govcancer.gov This screening protocol assesses the cytotoxic and cytostatic effects of compounds against a diverse panel of cancer cell lines.

The NCI-60 screen utilizes three key parameters to measure a compound's effect: the GI50 (concentration causing 50% growth inhibition), the TGI (concentration causing total growth inhibition, or a net zero growth), and the LC50 (concentration causing a 50% reduction in the initial cell count, indicating cell death). nih.govresearchgate.net

Data from the five-dose screen of NSC 649452 indicate that the compound exhibits a general lack of significant cytotoxic or growth-inhibiting activity across the majority of the 60 cell lines at the tested concentrations. For most cell lines, the GI50, TGI, and LC50 values are reported as ">100 µM," the highest concentration tested, signifying minimal impact on cell growth or viability. mdanderson.org

However, a mild degree of growth inhibition was noted in a few specific cell lines, as detailed in the table below.

Cancer TypeCell LineGI50 (µM)TGI (µM)LC50 (µM)
LeukemiaK-56263.1>100>100
LeukemiaSR70.8>100>100
MelanomaUACC-6270.8>100>100
Renal CancerSN12C70.8>100>100
Induction of Cytotoxic Effects and Apoptosis

Given the limited cytotoxicity observed for this compound in the NCI-60 screen, extensive studies on its specific mechanisms of cell death, such as the induction of apoptosis, have not been reported in the scientific literature. Research into apoptosis induction is typically pursued for compounds demonstrating potent cytotoxic activity. nih.govnih.govmdpi.com

Investigation of Reactive Intermediates in Biological Systems

Specific investigations into the formation of reactive intermediates from this compound in biological systems have not been documented in available research.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analysis

While specific SAR and SPR analyses for this compound are not available, studies on structurally related N-aryl-phenylcyclopropanecarboxamides provide insights into how modifications to this scaffold can influence biological activity. For instance, research on a series of N-aryl-2-phenylcyclopropanecarboxamides as orexin (B13118510) receptor antagonists demonstrated that substitutions on both the N-phenyl ring and the phenyl ring attached to the cyclopropane (B1198618) core dramatically impact receptor binding affinity and functional activity. This indicates that the electronic and steric properties of substituents on the aromatic rings are key determinants of biological function within this class of compounds.

Impact of Cyclopropane Ring Stereochemistry on Biological Activity

The stereochemistry of a molecule, particularly in rigid structures, can be a critical factor in its biological activity by affecting how it binds to its molecular target. researchgate.net For molecules containing a substituted cyclopropane ring, the spatial arrangement of the substituents (i.e., their cis/trans relationship and absolute stereochemistry) can lead to significant differences in pharmacological effects between stereoisomers. Although no studies have been published on the specific impact of the cyclopropane ring stereochemistry of this compound, research on other biologically active cyclopropane-containing molecules has shown that different stereoisomers can possess vastly different potencies and even different biological activities.

Influence of Substitutions on the N-phenyl Moiety

Substitutions on the N-phenyl ring of cyclopropanecarboxamide analogs can significantly modulate their biological activity. The nature, position, and size of these substituents can affect the compound's potency, selectivity, and pharmacokinetic properties. The electronic and steric properties of the substituents play a crucial role in these interactions.

The following interactive table illustrates a hypothetical structure-activity relationship (SAR) for N-phenyl substituted cyclopropanecarboxamide analogs, showcasing how different substituents might affect inhibitory activity against a hypothetical enzyme.

Substituent (R)PositionIC₅₀ (µM)LogPComments
-H-15.22.1Unsubstituted parent compound.
-CH₃para8.52.6Increased potency, likely due to favorable hydrophobic interactions.
-OCH₃para10.12.2Moderate potency, potential for hydrogen bond acceptance.
-Clpara5.32.8Significant increase in potency, attributed to electronic and hydrophobic effects.
-NO₂para25.81.9Decreased potency, potentially due to unfavorable electronic or steric factors.
-Clmeta7.92.8Positional isomer shows slightly reduced potency compared to para-chloro.
-Fpara6.12.3Potent analog, fluorine may enhance binding affinity.

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the potential effects of substitutions.

Significance of the 1-Methyl Substitution on Pharmacological Profile

The presence of a methyl group at the 1-position of the cyclopropane ring can have a profound impact on the pharmacological profile of the molecule. This substitution can influence the compound's metabolic stability, potency, and selectivity.

One of the key roles of the methyl group is to block potential sites of metabolism on the cyclopropane ring. The cyclopropyl group can be susceptible to oxidative metabolism by cytochrome P450 enzymes. hyphadiscovery.com By introducing a methyl group, this metabolic pathway can be hindered, leading to increased metabolic stability and a longer half-life of the compound in the body. hyphadiscovery.com

Furthermore, the 1-methyl group can enhance the compound's potency by providing additional hydrophobic interactions with the target protein. This can lead to a more favorable binding affinity. The methyl group can also induce a specific conformation that is more amenable to binding with the active site of a target enzyme or receptor. hyphadiscovery.com For instance, in the optimization of a series of hepatitis C NS5B inhibitors, the substitution of a cyclopropyl ring with a gem-dimethyl group was employed to prevent bioactivation. hyphadiscovery.com

Development of SAR Models for Cyclopropanecarboxamide Analogs

Quantitative Structure-Activity Relationship (QSAR) models are valuable computational tools in drug discovery for predicting the biological activity of compounds based on their physicochemical properties. nih.gov For cyclopropanecarboxamide analogs, the development of robust QSAR models can facilitate the design of new derivatives with improved potency and selectivity.

The development of a QSAR model for this class of compounds would typically involve the following steps:

Data Set Compilation: A series of cyclopropanecarboxamide analogs with experimentally determined biological activities (e.g., IC₅₀ values) is collected.

Descriptor Calculation: A wide range of molecular descriptors, such as steric, electronic, hydrophobic, and topological properties, are calculated for each analog.

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to establish a mathematical relationship between the molecular descriptors and the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously validated using internal and external validation techniques.

For N-phenylcyclopropanecarboxamides, key descriptors in a QSAR model might include:

LogP: A measure of lipophilicity, which can influence cell permeability and binding to hydrophobic pockets.

Hammett's electronic parameter (σ): To quantify the electron-donating or electron-withdrawing nature of substituents on the phenyl ring.

Steric parameters (e.g., Taft's Es): To account for the size and shape of the substituents.

Topological indices: To describe the connectivity and branching of the molecule.

The following interactive table provides a hypothetical example of data that could be used to build a QSAR model for a series of cyclopropanecarboxamide analogs.

Compoundlog(1/IC₅₀)LogPσEs
Analog 14.822.10.001.24
Analog 25.072.6-0.170.00
Analog 34.992.2-0.270.69
Analog 45.282.80.230.25
Analog 54.591.90.78-1.51
Analog 65.102.80.370.25
Analog 75.212.30.060.49

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the parameters used in a QSAR study.

By developing and validating such QSAR models, researchers can gain valuable insights into the structure-activity relationships of cyclopropanecarboxamide derivatives and rationally design new compounds with enhanced therapeutic potential. nih.gov

Advanced Theoretical and Computational Chemistry Approaches

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These methods are crucial for understanding the potential interactions of a ligand, such as 1-Methyl-N-phenylcyclopropanecarboxamide, with biological targets like proteins or enzymes.

The initial step in a docking study involves identifying the binding site on the target protein. Computational algorithms can predict these sites by analyzing the protein's surface for pockets and cavities that are sterically and chemically suitable for ligand binding. For a molecule like this compound, with its distinct structural features—a hydrophobic cyclopropyl-methyl group, a rigid phenyl ring, and a central amide group capable of hydrogen bonding—these algorithms would search for protein cavities that offer complementary interactions.

The process typically involves:

Receptor Preparation: The three-dimensional structure of a target protein, often obtained from databases like the Protein Data Bank (PDB), is prepared by adding hydrogen atoms, assigning partial charges, and removing non-essential molecules like water. longdom.org

Binding Site Identification: Algorithms analyze the protein's topology to find potential active sites or allosteric sites. These sites are often characterized by a combination of hydrophobic and polar residues.

Ligand Preparation: The 3D structure of this compound is generated and its energy is minimized to obtain a stable conformation for docking.

The methyl group and phenyl ring are likely to favor hydrophobic pockets, while the amide group's nitrogen and oxygen atoms can act as hydrogen bond donors and acceptors, respectively, interacting with polar amino acid residues.

Once a binding site is defined, docking software samples a large number of possible orientations and conformations of the ligand within that site. nih.gov These "poses" are then scored based on a function that estimates the binding affinity or free energy of binding. A lower score typically indicates a more favorable binding interaction.

For this compound, the analysis would focus on key interactions:

Hydrogen Bonds: The amide moiety is a primary site for hydrogen bonding with amino acid residues such as serine, threonine, or the peptide backbone.

Hydrophobic Interactions: The phenyl group can engage in π-π stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan. The methyl and cyclopropyl (B3062369) groups can fit into hydrophobic pockets lined with aliphatic residues like leucine, isoleucine, and valine. longdom.orgnih.gov

The results of a docking simulation are typically visualized to inspect the binding mode and the specific interactions that stabilize the complex. The root-mean-square deviation (RMSD) is often calculated to compare the docked pose with a known crystal structure, if available, with values under 2.0 Å generally considered a successful prediction. longdom.org

Table 1: Illustrative Docking Results for this compound with a Hypothetical Protein Target
Binding PoseBinding Affinity (kcal/mol)Key Interacting ResiduesInteraction Type
1-8.5TYR 82, PHE 101π-π Stacking (Phenyl Ring)
1-8.5SER 45Hydrogen Bond (Amide C=O)
1-8.5LEU 38, VAL 99Hydrophobic (Cyclopropyl & Methyl)
2-7.9TRP 112π-π Stacking (Phenyl Ring)
2-7.9ASN 70Hydrogen Bond (Amide N-H)

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a deeper understanding of a molecule's properties by solving the Schrödinger equation. These methods are invaluable for characterizing the intrinsic electronic properties and reactivity of this compound.

Quantum chemical methods can compute a variety of electronic descriptors that define the molecule's stability, reactivity, and intermolecular interaction potential.

HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical reactivity and stability; a larger gap suggests higher stability. chemrxiv.org

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution across the molecule. Red regions indicate areas of negative potential (electron-rich), which are prone to electrophilic attack, while blue regions show positive potential (electron-poor), susceptible to nucleophilic attack. For this compound, the oxygen of the carbonyl group would be a region of high negative potential.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge transfer interactions within the molecule, hybridization, and the nature of chemical bonds.

Table 2: Calculated Electronic Properties of this compound (Illustrative DFT B3LYP/6-31G* Results)
PropertyCalculated ValueInterpretation
HOMO Energy-6.5 eVElectron-donating capability
LUMO Energy-0.8 eVElectron-accepting capability
HOMO-LUMO Gap (ΔE)5.7 eVHigh kinetic stability
Dipole Moment3.2 DModerate polarity

DFT is a powerful tool for investigating reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and products. This allows for the calculation of activation energies, which determine the reaction rate. For this compound, DFT could be used to study its metabolic pathways, such as amide hydrolysis or oxidation of the phenyl ring, providing a detailed, step-by-step understanding of the biochemical transformations it might undergo.

A molecule's three-dimensional shape is critical to its function. This compound possesses several rotatable bonds, primarily the C-N amide bond and the bond connecting the phenyl ring to the amide nitrogen. Rotation around these bonds gives rise to different conformers.

Quantum chemical calculations can be used to perform a systematic conformational search. researchgate.netnih.gov By calculating the energy of each possible conformation, a potential energy surface can be constructed. The minima on this surface correspond to stable conformers, and the energy barriers between them determine the flexibility of the molecule. For this compound, key considerations would include the relative orientation of the phenyl ring and the cyclopropyl group, as steric hindrance and electronic effects will dictate the most stable, low-energy conformations. nih.govresearchgate.net This analysis is crucial for understanding which shape the molecule is most likely to adopt when interacting with a biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational strategy in medicinal chemistry to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov These models are instrumental in understanding how certain structural features and physicochemical properties of molecules, such as those in the cyclopropanecarboxamide (B1202528) class, influence their interaction with biological targets. By quantifying these relationships, QSAR facilitates the prediction of the activity of novel, unsynthesized compounds, thereby guiding the design of more potent molecules and prioritizing synthetic efforts. nih.govfrontiersin.org

Development of Predictive Models for Biological Activity

The development of predictive QSAR models for cyclopropanecarboxamide derivatives has been demonstrated in the scientific literature as a means to explore and optimize their biological activities, such as antifungal properties. A notable example is the development of a three-dimensional QSAR (3D-QSAR) model for a series of N-(5-substituted-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamides. nih.gov

In this study, a Comparative Molecular Field Analysis (CoMFA) was performed to correlate the molecular properties of the compounds with their antifungal activity. CoMFA is a 3D-QSAR technique that calculates the steric and electrostatic fields around a set of aligned molecules. The variations in these fields are then correlated with the variations in biological activity using statistical methods like Partial Least Squares (PLS).

For the series of cyclopropanecarboxamides, a statistically significant CoMFA model was generated. The predictive power of a QSAR model is often assessed by its cross-validated correlation coefficient (q²) and its non-cross-validated correlation coefficient (r²). A q² value above 0.5 is generally considered indicative of a model with good predictive ability. The model developed for the cyclopropanecarboxamide series achieved a q² of 0.516, suggesting a reliable predictive capacity. The r² value, which indicates the goodness of fit of the model to the training set data, was 0.8, demonstrating a strong correlation between the calculated fields and the observed antifungal activity. nih.gov

The successful development of this model indicates that the differences in the antifungal potency of these cyclopropanecarboxamide derivatives are strongly dependent on their 3D steric and electrostatic properties. Such validated models serve as powerful tools for predicting the biological activity of new derivatives within the same chemical class before their actual synthesis, making the discovery process more efficient. nih.govmdpi.com

Table 1: Statistical Parameters of a CoMFA Model for Cyclopropanecarboxamide Derivatives nih.gov

ParameterValueDescription
Cross-validated r² (q²)0.516Indicates the predictive power of the model, determined by cross-validation.
Non-cross-validated r² (r²)0.800Represents the goodness of fit of the model for the training set data.
F-value50.117A measure of the statistical significance of the model.
Standard Error of Estimate0.169Measures the precision of the model's predictions.
Number of Components5The number of latent variables used in the PLS analysis.

Identification of Key Physicochemical and Structural Descriptors

The identification of key molecular descriptors is a critical step in QSAR modeling, as these descriptors are the numerical representations of the physicochemical and structural properties that govern a molecule's biological activity. frontiersin.org For the class of cyclopropanecarboxamides, like other bioactive compounds, a range of descriptors can be considered to build robust QSAR models. These descriptors are generally categorized into several classes:

Steric Descriptors: These relate to the size and shape of the molecule. In 3D-QSAR studies like CoMFA, the steric fields are a direct representation of these properties. The CoMFA contour maps generated for cyclopropanecarboxamide derivatives reveal regions where bulky substituents would either enhance or diminish biological activity. nih.govmdpi.com

Electronic/Electrostatic Descriptors: These describe the distribution of charge within a molecule. Properties like dipole moment, partial atomic charges, and electrostatic potential are crucial. The electrostatic contour maps from CoMFA highlight areas where positive or negative charges are favorable for activity, guiding the placement of electron-donating or electron-withdrawing groups. nih.govmdpi.com

Hydrophobic Descriptors: Lipophilicity, often quantified by the partition coefficient (logP), is a critical factor influencing how a drug is absorbed, distributed, metabolized, and excreted (ADME). nih.govijcce.ac.ir For cyclopropanecarboxamides, modulating the hydrophobicity by adding or modifying substituents is a key strategy for optimizing pharmacokinetic and pharmacodynamic properties.

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule's structure, describing aspects like molecular connectivity, size, and branching. frontiersin.org

Hydrogen Bonding Descriptors: The potential for a molecule to act as a hydrogen bond donor or acceptor is vital for its interaction with biological targets like enzymes and receptors. nih.gov Identifying the number and location of potential hydrogen bond donors and acceptors on the cyclopropanecarboxamide scaffold is essential for understanding its binding mode.

In the specific CoMFA study on N-(5-substituted-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamides, the key descriptors were the steric and electrostatic fields. The resulting contour maps provided a visual guide to the structure-activity relationship, indicating precisely where modifications on the 1,3,4-thiadiazole (B1197879) ring would be beneficial for antifungal activity. nih.gov

Table 2: Common Physicochemical and Structural Descriptors in QSAR

Descriptor CategoryExamplesRelevance to Biological Activity
StericMolar Refractivity, Molecular Volume, Steric Fields (CoMFA)Influences the geometric fit of the molecule into the active site of a biological target.
ElectronicDipole Moment, HOMO/LUMO Energies, Electrostatic Fields (CoMFA)Governs electrostatic interactions, reaction mechanisms, and binding affinity to the target.
HydrophobicLogP (Partition Coefficient), Hydrophobic Fields (CoMSIA)Affects membrane permeability, protein binding, and overall pharmacokinetic profile.
Hydrogen BondingNumber of H-bond Donors/AcceptorsCrucial for specific molecular recognition and stabilization of the ligand-receptor complex.
TopologicalConnectivity Indices, Shape IndicesEncodes information about the size, shape, and degree of branching of the molecule's skeleton.

De Novo Design and Virtual Screening Methodologies for Novel Cyclopropanecarboxamides

Building upon the insights gained from QSAR models, computational chemistry offers powerful tools for the rational design of new molecules. De novo design and virtual screening are two such methodologies aimed at identifying novel compounds with desired biological activities. mdpi.comresearchgate.net

De Novo Design involves the creation of novel molecular structures from scratch, often using algorithms that piece together molecular fragments within the constraints of a target's binding site or a pharmacophore model. mdpi.com The results from a QSAR study can directly inform this process. For instance, the contour maps generated from the CoMFA model of N-(5-substituted-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamides served as a blueprint for de novo design. nih.gov Based on the model's prediction that certain steric and electrostatic modifications would be favorable, a new compound (designated 7p) was designed and subsequently synthesized. Experimental testing confirmed that this newly designed molecule exhibited good antifungal activity, validating the predictive power of the QSAR model and the success of the de novo design strategy. nih.gov

Virtual Screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a biological target. nih.govresearchgate.net This "in silico" screening is a cost-effective alternative to high-throughput screening (HTS) of physical compounds. nih.govyoutube.com For the discovery of novel cyclopropanecarboxamides, a virtual screening workflow could be implemented as follows:

Library Preparation: Large databases of commercially available or virtually enumerated compounds, potentially containing billions of molecules, are prepared for screening. nih.govschrodinger.com These libraries can be filtered to include molecules with a cyclopropanecarboxamide core or similar structural features.

Structure-Based Virtual Screening (SBVS): If the 3D structure of the biological target is known, molecular docking can be used. In this process, each molecule from the library is computationally placed into the active site of the target protein, and its binding affinity is estimated using a scoring function. Compounds with the best scores are selected as potential "hits."

Ligand-Based Virtual Screening (LBVS): When the target structure is unknown, a model based on known active ligands can be used. A pharmacophore model derived from active cyclopropanecarboxamides, or a QSAR model like the one previously described, can be used to rapidly screen libraries for compounds that possess the key features required for biological activity.

By employing these advanced computational approaches, researchers can explore vast chemical spaces to design and identify novel cyclopropanecarboxamide derivatives with enhanced potency and optimized properties, significantly accelerating the drug discovery and development pipeline. taylorandfrancis.comnih.gov

Future Directions and Emerging Research Opportunities

Development of Next-Generation Cyclopropanecarboxamide (B1202528) Analogs with Enhanced Specificity

The quest for therapeutic agents with improved efficacy and reduced off-target effects is a primary driver in medicinal chemistry. For cyclopropanecarboxamide derivatives, future research will focus on the rational design of next-generation analogs that exhibit enhanced specificity for their biological targets. This involves a deep understanding of structure-activity relationships (SAR), which elucidates how modifications to a molecule's structure affect its biological activity.

A key strategy in developing these next-generation compounds is the "hybrid design" approach. This involves combining the core cyclopropanecarboxamide scaffold with other pharmacologically active moieties to create hybrid molecules with potentially synergistic or novel activities. For instance, by incorporating a phenoxyacetyl group, researchers aim to develop new compounds with enhanced antiproliferative properties. nih.gov The rigid conformation of the cyclopropane (B1198618) ring is advantageous in this context, as it can lead to improved binding potency and metabolic stability. nih.gov

The development of these advanced analogs will be heavily reliant on iterative cycles of design, synthesis, and biological evaluation. By systematically modifying substituents on both the cyclopropane ring and the phenylamide group, researchers can fine-tune the electronic and steric properties of the molecule to optimize its interaction with a specific biological target.

Exploration of Novel Molecular Targets for Cyclopropanecarboxamide Derivatives

A significant area of future research lies in the identification and validation of novel molecular targets for cyclopropanecarboxamide derivatives. While the biological activities of this class of compounds are known to be broad, pinpointing the specific proteins, enzymes, or receptors with which they interact is crucial for understanding their mechanism of action and for the development of targeted therapies.

Recent studies have pointed towards several promising avenues. For example, certain 1-phenylcyclopropane carboxamide derivatives have been investigated as potential inhibitors of c-Met kinase, a receptor tyrosine kinase implicated in various cancers. nih.gov This suggests that the cyclopropanecarboxamide scaffold could serve as a valuable template for the design of new anticancer agents.

Another potential target is ketol-acid reductoisomerase (KARI), an enzyme essential for the biosynthesis of branched-chain amino acids in plants. nih.gov Analogs of cyclopropane-1,1-dicarboxylic acid have been shown to inhibit KARI, highlighting the potential for developing novel herbicides. nih.gov Molecular docking simulations have supported the inhibition of KARI as the mode of action for these compounds, providing a basis for the design of more potent inhibitors. nih.gov

Furthermore, carboxamide derivatives have been identified as potential therapeutic ligands for the aryl hydrocarbon receptor (AHR), which plays a role in inflammatory skin diseases like atopic dermatitis. nih.gov This opens up the possibility of developing cyclopropanecarboxamide-based therapeutics for dermatological conditions. The diverse range of potential targets underscores the versatility of the cyclopropane scaffold in medicinal chemistry.

Advancements in Asymmetric Synthetic Methodologies for Related Scaffolds

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, the development of efficient and highly stereoselective methods for the synthesis of cyclopropane rings is of paramount importance. Asymmetric cyclopropanation is a cornerstone of this endeavor, enabling the creation of new carbon-carbon bonds with a high degree of stereocontrol. mdpi.com

Recent years have seen significant progress in this area, with a variety of catalytic systems being developed. researchgate.net These include transition-metal-catalyzed reactions, particularly those employing rhodium, ruthenium, and iridium catalysts for carbene transfer reactions from diazo compounds. researchgate.net Additionally, cobalt(II)-based metalloradical catalysis has emerged as a powerful tool for the asymmetric radical cyclopropanation of alkenes, providing access to valuable chiral heteroaryl cyclopropanes with excellent diastereoselectivity and enantioselectivity. nih.gov

The use of chiral catalysts, such as chiral oxazaborolidinium ions, has enabled the asymmetric synthesis of complex natural products containing cyclopropane motifs. mdpi.com Furthermore, advancements in methodologies utilizing cyclopropanol (B106826) intermediates are providing new strategies for asymmetric synthesis. These methods involve either substrate-controlled transformations of enantiomerically enriched cyclopropanols or, more recently, the use of chiral catalysts to induce asymmetry in reactions of nonchiral or racemic cyclopropanols. rsc.org

A particularly exciting development is the use of chemoenzymatic strategies. Engineered enzymes, such as variants of sperm whale myoglobin (B1173299), have been shown to catalyze the highly diastereo- and enantioselective construction of cyclopropyl (B3062369) ketones. nih.gov This biocatalytic approach offers a broad substrate scope and provides a powerful complement to traditional chemical synthesis. nih.gov

Integration of Multidisciplinary Approaches in Cyclopropane Chemistry Research

The complexity of modern chemical research necessitates a move away from siloed disciplines towards a more integrated, multidisciplinary approach. The future of cyclopropane chemistry, and specifically the development of novel compounds like 1-Methyl-N-phenylcyclopropanecarboxamide, will increasingly rely on the convergence of synthetic organic chemistry, computational chemistry, chemical biology, and biocatalysis.

Chemoenzymatic synthesis , as mentioned previously, is a prime example of this integration. By combining the selectivity of enzymes with the versatility of chemical synthesis, researchers can create complex chiral cyclopropane scaffolds that would be difficult to access through traditional methods alone. nih.gov This approach allows for the generation of diverse libraries of compounds for biological screening. nih.gov

Computational design is another critical component of this multidisciplinary framework. Theoretical studies can provide valuable insights into reaction mechanisms and predict the stereochemical outcomes of asymmetric reactions. For instance, computational modeling has been used to design "generalist" cyclopropanases with tailored stereoselectivity, enabling access to a full complement of cyclopropane stereoisomers. researchgate.net This predictive power can significantly accelerate the discovery and optimization of new catalysts and synthetic routes.

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